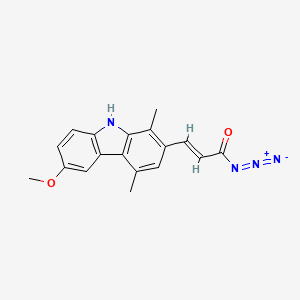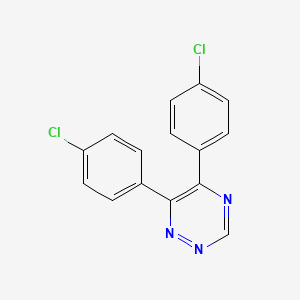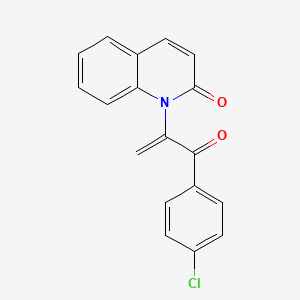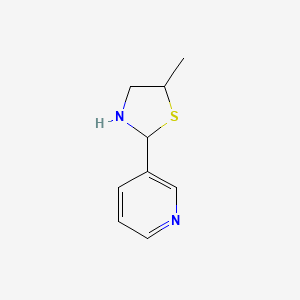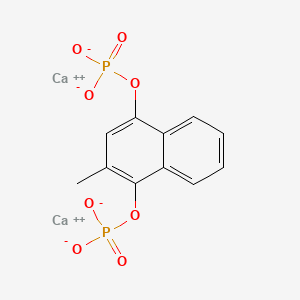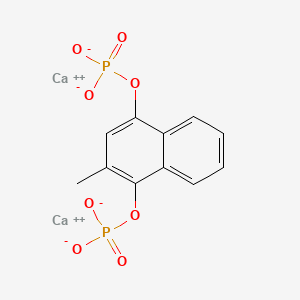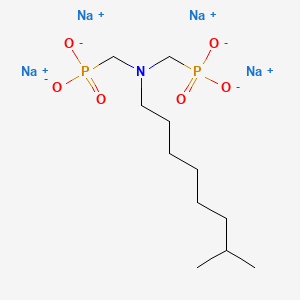
1,4-Naphthalenedione, 2-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-heptyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a naphthalene ring system with a quinone moiety at positions 1 and 4, and a heptyl group at position 2. Naphthoquinones are known for their vibrant colors and are often used in dyes and pigments. They also exhibit a range of biological activities, making them of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-heptyl- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-heptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-heptyl- undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone group leads to the formation of hydroquinones.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinones .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-heptyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is exploited in cancer therapy, where the compound induces apoptosis in cancer cells by increasing oxidative stress . Additionally, it can inhibit enzymes such as beta-lactamase, enhancing the efficacy of antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial properties.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic form of vitamin K.
2-Bromo-1,4-naphthoquinone: Known for its immunomodulatory properties.
Uniqueness
1,4-Naphthalenedione, 2-heptyl- is unique due to the presence of the heptyl group, which can influence its solubility and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
41245-45-8 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-heptylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12H,2-6,9H2,1H3 |
InChI-Schlüssel |
CHAPVOITRFOEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


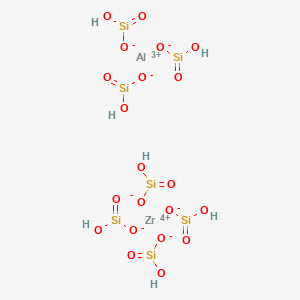
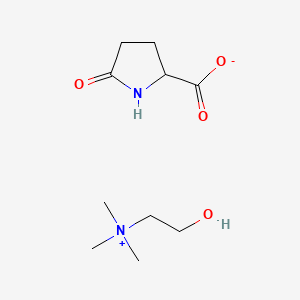
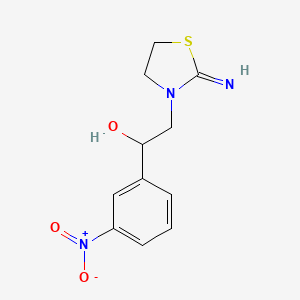
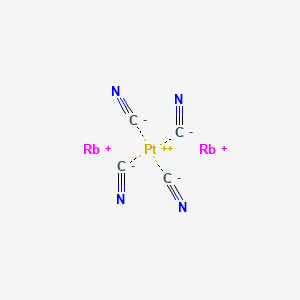
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
